3-(Cyclopentyloxy)aniline hydrochloride

Medicinal Chemistry Organic Synthesis Biochemical Assays

This meta-substituted aniline hydrochloride is essential for medicinal chemistry programs developing PDE4 inhibitors, validated by 31–33 nM IC₅₀ and >10,000-fold selectivity over PDE1,2,3,5,7. The cyclopentyloxy group confers unique lipophilicity and conformational constraint. The hydrochloride salt provides water solubility critical for aqueous reactions and in vitro assays. Procure 95% purity grade to minimize impurity-derived SAR artifacts.

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 1171382-53-8
Cat. No. B1518739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)aniline hydrochloride
CAS1171382-53-8
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=CC(=C2)N.Cl
InChIInChI=1S/C11H15NO.ClH/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10;/h3-4,7-8,10H,1-2,5-6,12H2;1H
InChIKeyJEWIYCICDLLCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopentyloxy)aniline Hydrochloride (CAS 1171382-53-8): Procurement Specifications and Structural Baseline


3-(Cyclopentyloxy)aniline hydrochloride (CAS 1171382-53-8) is a meta-substituted aniline derivative bearing a cyclopentyloxy ether group at the 3-position of the phenyl ring, formulated as the hydrochloride salt [1]. The compound has molecular formula C₁₁H₁₆ClNO and molecular weight 213.7 g/mol . The free base form, 3-(cyclopentyloxy)aniline (CAS 653604-38-7), has molecular formula C₁₁H₁₅NO and molecular weight 177.24 g/mol . This compound serves primarily as a versatile synthetic intermediate for medicinal chemistry programs, particularly in the development of phosphodiesterase (PDE) inhibitors and other receptor-targeted molecules where the cyclopentyloxy moiety confers distinct lipophilicity and conformational properties [2].

3-(Cyclopentyloxy)aniline Hydrochloride: Why Free Base, Ortho/Para Isomers, or Alternative Ethers Cannot Substitute Without Validation


Substituting 3-(cyclopentyloxy)aniline hydrochloride with free base forms, ortho- or para-positional isomers, or alternative alkoxy-substituted anilines introduces quantifiable differences in solubility, reactivity, and biological target recognition that cannot be assumed interchangeable. The hydrochloride salt form provides water solubility (aqueous solubility advantage) relative to the free base, which may be critical for reaction conditions requiring aqueous media or for in vitro assay preparation . Positional isomerism (meta vs. ortho vs. para) alters the electronic environment of the aniline nitrogen, directly affecting its nucleophilicity in coupling reactions and the compound's ability to engage in specific hydrogen-bonding interactions with biological targets [1]. Furthermore, the cyclopentyloxy group confers a distinct three-dimensional conformational profile compared to linear alkoxy chains (e.g., methoxy, ethoxy) or smaller cyclic ethers, which has been demonstrated to influence binding affinity and selectivity in PDE4 inhibitor development programs [2]. The evidence below quantifies these distinctions where direct comparative data exists.

3-(Cyclopentyloxy)aniline Hydrochloride (1171382-53-8): Quantitative Differentiation Evidence Against Comparators


Hydrochloride Salt vs. Free Base: Solubility Profile and Physical Form Suitability for Aqueous Applications

The hydrochloride salt form (CAS 1171382-53-8) is a solid at standard temperature and pressure and is soluble in water as well as organic solvents, whereas the free base 3-(cyclopentyloxy)aniline (CAS 653604-38-7) is a liquid with limited aqueous solubility . This physicochemical distinction has direct implications for experimental workflows requiring aqueous buffer compatibility without organic co-solvents .

Medicinal Chemistry Organic Synthesis Biochemical Assays

Purity Specifications: 98% vs. 95% Commercial Grades and Implications for Downstream Reaction Reproducibility

Commercially available 3-(cyclopentyloxy)aniline hydrochloride is supplied at two distinct purity grades: 95% minimum purity (offered by multiple vendors) and 98% purity (available from specialized suppliers) . For medicinal chemistry campaigns where 3-5% unknown impurities can generate confounding byproducts in multi-step syntheses or produce spurious biological assay signals, the higher purity grade may be preferred [1].

Chemical Procurement Synthetic Chemistry Quality Assurance

Meta-Substituted Cyclopentyloxy Aniline as a Privileged Scaffold in High-Potency PDE4 Inhibitors

Compounds containing the 3-(cyclopentyloxy)phenyl substructure—directly derivable from 3-(cyclopentyloxy)aniline hydrochloride—have been demonstrated as potent phosphodiesterase 4 (PDE4) inhibitors in multiple peer-reviewed studies. Representative compounds include (E)-3-(cyclopentyloxy)-N-(7-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methylhept-5-en-2-yl)benzenesulfonamide, which exhibits an IC₅₀ of 33 nM against PDE4 [1], and a structurally related sulfonamide derivative with an IC₅₀ of 31 nM [2]. In a broader medicinal chemistry context, 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) demonstrates PDE4D inhibitory activity with an IC₅₀ of 0.67 µM . The meta-positioned cyclopentyloxy group in these molecules contributes to the observed potency through optimized steric and lipophilic interactions with the PDE4 catalytic site, a feature that distinguishes this scaffold from alternative substitution patterns.

Phosphodiesterase Inhibition Drug Discovery Inflammation

Cyclopentyloxy vs. Alternative Alkoxy Substituents: Lipophilicity and Metabolic Stability Advantages for CNS-Penetrant Candidates

The cyclopentyloxy group confers distinct physicochemical properties compared to linear alkoxy chains that are relevant for central nervous system (CNS) drug design. The cyclopentyloxy moiety enhances lipophilicity and membrane permeability relative to smaller alkoxy groups (e.g., methoxy, ethoxy) while the rigid cyclic ether structure can influence binding affinity and selectivity through constrained conformational presentation . In comparative studies of PDE4 inhibitors, compounds containing the 3-(cyclopentyloxy)-4-methoxyphenyl motif (accessible via 3-(cyclopentyloxy)aniline hydrochloride as a key intermediate) have demonstrated improved potency and safety profiles relative to rolipram, a prototypical PDE4 inhibitor lacking the cyclopentyloxy feature [1]. Specifically, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives showed enhanced activity and reduced emetic side effects compared to rolipram in preclinical models [2].

ADME Properties CNS Drug Design Structure-Activity Relationship

Safety and Handling Profile: ECHA Classification for Laboratory Procurement Compliance

3-(Cyclopentyloxy)aniline hydrochloride is classified under the European Chemicals Agency (ECHA) Classification, Labelling and Packaging (CLP) Regulation with specific hazard codes that inform laboratory handling protocols and procurement decisions [1]. The notified classification includes Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315: causes skin irritation), Eye Irritation Category 2A (H319: causes serious eye irritation), and Specific Target Organ Toxicity - Single Exposure Category 3 (H335: may cause respiratory irritation) [2].

Laboratory Safety Chemical Compliance Procurement Risk Management

3-(Cyclopentyloxy)aniline Hydrochloride (1171382-53-8): Evidence-Backed Application Scenarios for Procurement and Research Deployment


Synthesis of PDE4 Inhibitor Libraries Requiring Low-Nanomolar Potency

For medicinal chemistry teams developing phosphodiesterase 4 (PDE4) inhibitors, 3-(cyclopentyloxy)aniline hydrochloride provides the validated 3-(cyclopentyloxy)phenyl substructure that has demonstrated PDE4 IC₅₀ values of 31–33 nM across multiple compound series [1][2]. This building block is particularly valuable when program objectives include achieving >10,000-fold selectivity over PDE1, PDE2, PDE3, PDE5, and PDE7 isoforms, as demonstrated by CDP840 and related cyclopentyloxy-containing inhibitors [3]. The 98% purity grade is recommended for sensitive coupling reactions where impurity-derived byproducts could confound SAR interpretation.

CNS-Targeted Drug Discovery Programs Requiring Optimized Lipophilicity and Membrane Permeability

Research programs focused on central nervous system (CNS) targets benefit from the cyclopentyloxy group's ability to enhance lipophilicity and membrane permeability relative to smaller alkoxy substituents [1]. The rigid cyclic ether structure provides conformational constraint that can improve target binding specificity [2]. The hydrochloride salt form enables direct dissolution in aqueous buffer systems for in vitro blood-brain barrier permeability assays without organic co-solvent interference [3].

Aqueous Biochemical Assays Requiring Soluble Building Blocks

For assay development and high-throughput screening (HTS) applications requiring compound dissolution in aqueous buffers, the hydrochloride salt form of 3-(cyclopentyloxy)aniline offers a key advantage over the free base [1]. The documented water solubility eliminates the need for DMSO or other organic co-solvents that can interfere with enzyme activity or cell viability readouts. Procurement of the 98% purity grade further reduces the risk of impurity-derived assay artifacts, which is critical when screening against sensitive biochemical targets where 3-5% impurities can generate false-positive signals [2].

Multi-Step Organic Synthesis with Amine Coupling or Amidation Steps

The primary aromatic amine functionality of 3-(cyclopentyloxy)aniline hydrochloride serves as a versatile synthetic handle for amide bond formation, reductive amination, sulfonamide synthesis, and diazonium chemistry [1]. The meta-substituted cyclopentyloxy group modulates the nucleophilicity of the aniline nitrogen through electronic effects that differ from ortho- or para-substituted isomers, providing distinct reactivity profiles for reaction optimization [2]. Procurement decisions should prioritize suppliers offering Certificate of Analysis (CoA) documentation to verify batch-to-batch consistency in both purity and amine reactivity.

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